molecular formula C11H12O3 B1626503 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 80859-00-3

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B1626503
CAS No.: 80859-00-3
M. Wt: 192.21 g/mol
InChI Key: HRGTXAMFYKFAPI-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name is 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 80859-00-3). Its molecular formula is C₁₁H₁₂O₃ , with a molecular weight of 192.21 g/mol.

Key Nomenclature Features:
  • Parent Structure : The tetrahydronaphthalene skeleton consists of a partially hydrogenated naphthalene system, with the cyclohexene ring fused to a benzene ring.
  • Substituents :
    • Carboxylic acid group at position 1 (bridgehead carbon).
    • Hydroxyl group at position 6 (benzene ring).
  • Isomerism :
    • Positional isomers (e.g., 5-hydroxy derivatives).
    • Stereoisomerism : Potential chirality at the bridgehead carbon (position 1), as observed in related compounds like (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Structural Isomers:
Isomer Type Example Structure CAS Number
Positional 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid Not specified
Stereoisomeric (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid 23357-47-3

Molecular Geometry and Conformational Analysis

The molecule exhibits a bicyclic framework with distinct conformational preferences influenced by substituents.

Key Geometric Features:
  • Tetrahydronaphthalene Core :
    • The cyclohexene ring adopts a half-chair conformation in the solid state, as observed in crystallographic studies of related compounds.
    • The bridgehead carbon (position 1) is connected to the carboxylic acid group, creating steric and electronic effects that stabilize specific conformers.
  • Substituent Effects :
    • The hydroxyl group at position 6 introduces intramolecular hydrogen bonding potential.
    • The carboxylic acid group at position 1 participates in intermolecular hydrogen bonding and electrostatic interactions.
Conformational Energy Landscape:

Computational studies on tetralin derivatives suggest that substituents like hydroxyl groups alter conformational preferences. For example:

  • Twisted vs. Bent Conformers : In oxygen-substituted tetralins, twisted conformers are typically higher in energy compared to bent forms, due to steric hindrance.
  • Impact of Hydrogen Bonding : Intramolecular O–H···O interactions may stabilize specific conformers, though intermolecular interactions dominate in crystalline states.

Crystallographic Studies and Hydrogen Bonding Patterns

Crystallographic data reveal a network of hydrogen bonds and π–π interactions governing molecular packing.

Crystallographic Parameters:
Parameter Value Source
Space group Triclinic (P1)
Unit cell dimensions a = 7.477 Å, b = 7.664 Å, c = 8.546 Å
Hydrogen bond distances O–H···O: 2.63 Å (dimeric interactions)
Hydrogen Bonding Networks:
  • Dimer Formation :
    • Molecules form centrosymmetric dimers via O–H···O hydrogen bonds between the hydroxyl and carboxylic acid groups.
    • Example: In 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, dimers link via O1–H10···O2 bonds.
  • Intersheet Interactions :
    • π–π stacking between aromatic rings (centroid–centroid distance: ~3.83 Å).
    • C–H···O bonds (e.g., C2–H2B···O2) stabilize secondary interactions.

Comparative Structural Analysis with Related Tetrahydronaphthalene Derivatives

The compound’s structure differs significantly from other tetrahydronaphthalene derivatives, particularly in substituent positioning and hydrogenation patterns.

Comparative Structural Features:
Compound Hydrogenation Pattern Key Substituents Hydrogen Bonding Dominance
This compound 1,2,3,4-Tetrahydro OH at C6, COOH at C1 O–H···O (intermolecular)
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid 5,6,7,8-Tetrahydro COOH at C1 O–H···O (dimeric)
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid 1,2,3,4-Tetrahydro COOH at C1 C–H···O (secondary)
Impact of Substituents:
  • Hydroxyl Group at C6 :
    • Enhances intramolecular hydrogen bonding potential compared to non-hydroxylated derivatives.
    • Alters electrostatic potential , directing intermolecular interactions toward O–H donors/acceptors.
  • Carboxylic Acid at C1 :
    • Dominates intermolecular bonding in crystals, forming strong O–H···O bonds.
    • Stabilizes dimeric arrangements via symmetry.

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h4-6,10,12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGTXAMFYKFAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509961
Record name 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80859-00-3
Record name 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylic Acid Activation

Activation of the carboxylic acid group using carbodiimides (e.g., EDCI) or phosphonium salts (e.g., BOP) facilitates nucleophilic attack. For instance, coupling 6-hydroxytetralin intermediates with activated carbonyl species could theoretically yield the target compound.

Retrosynthetic Analysis and Alternative Pathways

A retrosynthetic approach identifies two key disconnections:

  • Tetrahydronaphthalene Ring Formation : Via Diels-Alder cycloaddition or Birch reduction of aromatic precursors.
  • Hydroxyl and Carboxylic Acid Installation : Through oxidation/reduction sequences or protecting group strategies.

Diels-Alder Cycloaddition

Reaction of dienes (e.g., 1,3-butadiene) with quinone derivatives could construct the tetrahydronaphthalene core. Subsequent oxidation and functionalization steps would introduce the hydroxyl and carboxylic acid groups.

Reaction Optimization Parameters

Critical variables influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Temperature 60–80 °C Higher temps accelerate hydrogenation but risk decarboxylation
H₂ Pressure 3–5 atm Insufficient pressure slows ring saturation
Catalyst Loading 5–10 wt% Pd/C Excess catalyst promotes side reactions
Reaction Time 8–16 hours Prolonged durations improve conversion

Analytical Characterization

Post-synthesis validation employs:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment.
  • NMR Spectroscopy : Distinct signals for the tetrahydronaphthalene protons (δ 1.5–2.5 ppm) and carboxylic acid (δ 12–13 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 192.21 confirms molecular weight.

Challenges and Limitations

  • Regioselectivity : Ensuring reduction occurs exclusively at the naphthalene ring without affecting the hydroxyl group.
  • Acid Stability : Carboxylic acid groups may catalyze unwanted ring-opening under acidic conditions.
  • Purification Difficulties : Polar functional groups complicate crystallization, necessitating chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 6-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: Formation of 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-methanol.

    Substitution: Formation of 6-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Scientific Research Applications

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
  • Structure : Methoxy groups at the 5- and 6-positions, carboxylic acid at the 2-position.
  • Synthesis : Synthesized via reduction of 6-methoxy-1-tetralone using diethyl carbonate and N-bromosuccinimide, achieving a 42% yield .
  • Applications : Intermediate in dopamine agonist analogs (e.g., 5,6-ADTN derivatives) for neurological studies .
  • Challenges : Reported crystallization difficulties due to residual starting material .
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (CID 12790794)
  • Structure : Methoxy group at the 6-position, carboxylic acid at the 1-position.
  • Molecular Formula : C₁₂H₁₄O₃ .
7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Methoxy group at the 7-position.

Functional Group Variations

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Lacks the 6-hydroxy group.
  • Applications : Used in sterility tests and pH-sensitive formulations (pH 5.8–6.5) .
  • Comparison : Absence of hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and biological interactions .
4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
  • Structure : Features a ketone group at the 4-position.
  • Properties : Hydrogen bonding and carboxyl disordering observed in crystallography studies, suggesting conformational flexibility .

Substituted Derivatives

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid Hydrochloride
  • Structure: Amino and methoxy substituents at the 1- and 6-positions, respectively.
  • Applications : Pharmaceutical intermediate (priced at $772.00/g), though safety data are unavailable .
2-Amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic Acid
  • Structure: Bromine at the 6-position, amino group at the 2-position.
  • Hazards : Classified under GHS guidelines; requires stringent handling protocols .
5,6,7,8-Tetrafluoro-1,2,3,4-tetrahydro-1-naphthalenecarboxylic Acid Ester
  • Structure : Fluorine atoms at positions 5–8; esterified carboxylic acid.
  • Use : Specialty chemical with applications in fluorinated polymer research .

Heterocyclic Analogs

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
  • Structure: Isoquinoline core instead of tetrahydronaphthalene.
  • Properties : Higher nitrogen content may enhance metal chelation or enzymatic targeting .

Key Findings and Implications

  • Structural-Activity Relationships : Hydroxyl and methoxy groups at the 6-position enhance interactions with neurological targets, but methoxy derivatives may offer better metabolic stability .
  • Synthetic Challenges : Crystallization issues in dimethoxy analogs highlight the importance of purification methods , while microwave-assisted synthesis (e.g., ) could improve efficiency for related compounds .
  • Safety Considerations: Brominated and amino-substituted derivatives require rigorous safety protocols , whereas esterified analogs (e.g., ) are explored for industrial applications .

Biological Activity

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (C11H12O3) is an organic compound derived from naphthalene, characterized by a hydroxyl group and a carboxylic acid group attached to a tetrahydronaphthalene structure. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.

Molecular Structure

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.214 g/mol
CAS Number80859-00-3
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves catalytic hydrogenation processes. For instance, it can be synthesized from 6-hydroxy-1-naphthoic acid using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated temperatures and pressures.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to diverse biological effects.

Enzyme Interactions

Research indicates that this compound may serve as a substrate in biochemical assays and can influence enzyme mechanisms. Its hydroxyl and carboxylic acid groups facilitate interactions that are crucial for enzyme activity modulation.

Antioxidant Properties

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. They may help neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation . This suggests potential applications in protecting cells from oxidative stress.

Neuroprotection

Compounds with naphthalene structures have been investigated for their neuroprotective properties. For instance, research indicates that certain naphthoquinones can inhibit acetylcholinesterase activity and exhibit antiradical activity against nitric oxide. These findings open avenues for exploring the neuroprotective potential of this compound in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves functionalizing the tetrahydronaphthalene core. For example, allylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one under controlled conditions (e.g., allyl bromide in the presence of a base) yields carboxylated derivatives with ~70% efficiency. Reaction optimization can be achieved by adjusting solvent polarity (e.g., pentane:ethyl acetate mixtures) and monitoring reaction progress via TLC (RF values ~0.3) . Factorial design experiments (e.g., varying temperature, catalyst loading, and stoichiometry) are recommended to identify critical parameters for yield enhancement .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

Methodological Answer: Column chromatography using silica gel and gradient elution (e.g., pentane:ethyl acetate 8:2) is standard for separating carboxylated tetrahydronaphthalene derivatives. Recrystallization from polar aprotic solvents (e.g., ethanol or DCM) improves purity. For trace impurities, preparative HPLC with a C18 column and isocratic elution (acetonitrile:water with 0.1% formic acid) is advised .

Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the hydroxyl group (~5 ppm, broad singlet), aromatic protons (δ 6.5–7.5 ppm), and carboxylate carbon (δ ~170 ppm).
  • HRMS : Use electrospray ionization (ESI) in negative mode to detect the molecular ion [M-H]⁻. Compare experimental m/z with theoretical values (e.g., C₁₁H₁₂O₃: 192.0786).
  • Cross-validation : Match spectral data with analogs like allyl-6-methoxy-1-oxo-tetrahydronaphthalene-2-carboxylate .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer: While specific hazard data for this compound is limited, structurally related tetrahydronaphthalene derivatives (e.g., (S)-N-((S)-quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide) are classified as low-risk under GHS. Standard precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Handling in a fume hood to avoid inhalation.
  • Storage in amber glass bottles at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

Methodological Answer: Discrepancies in NMR or mass spectra may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Isotopic labeling : Use deuterated solvents to confirm solvent-induced shifts.
  • High-purity standards : Cross-reference with authenticated spectra from databases like NIST Chemistry WebBook .

Q. What advanced analytical methods are suitable for quantifying this compound in environmental samples?

Methodological Answer:

  • LC-MS/MS : Employ a reverse-phase column (C18) with MRM (multiple reaction monitoring) for selective detection.
  • SPE (Solid-Phase Extraction) : Pre-concentrate samples using C18 cartridges.
  • Calibration curves : Use deuterated internal standards (e.g., tetrachloronaphthalene-d10) to correct matrix effects .

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess protonation states and tautomeric forms.
  • pKa prediction : Use software like COSMO-RS to estimate acidity constants.
  • MD simulations : Simulate degradation pathways (e.g., hydrolysis) under acidic/basic conditions .

Q. What experimental designs are optimal for studying the photostability of this compound?

Methodological Answer:

  • Accelerated aging studies : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Factorial design : Vary light intensity, temperature, and oxygen levels to identify dominant degradation factors.
  • Radical scavenger tests : Add antioxidants (e.g., BHT) to assess oxidative pathways .

Q. How can researchers validate the environmental persistence of this compound using ecotoxicological assays?

Methodological Answer:

  • Microcosm studies : Incubate the compound in soil/water systems and measure half-life via LC-MS.
  • Algal toxicity tests : Use Chlorella vulgaris to assess EC50 values.
  • QSAR models : Predict biodegradability using software tools trained on tetrahydronaphthalene analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 2
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

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